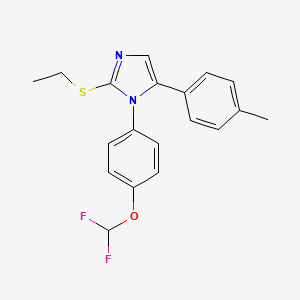

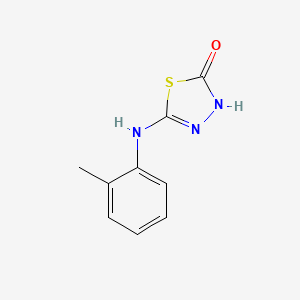

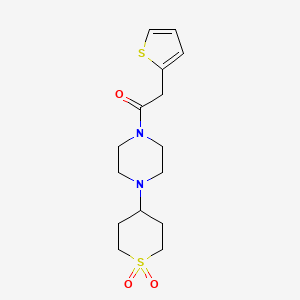

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Alkylation and Acylation Applications

Alkylation and Acylation of Dihydropyrimidines : The modification of dihydropyrimidines through alkylation and acylation has been a subject of research. For instance, the C- and N-substituted derivatives of dihydropyrimidines have been obtained through these processes, showcasing the versatility of these compounds in chemical synthesis. The acylation of secondary amino groups before the amide group of the heterocycle indicates a specific reactivity pattern that can be leveraged in synthesizing complex molecules (Rutkauskas & Beresnevicius, 2002).

Chemical Transformations and Synthesis

Decarboxylation and Schiff Base Formation : The decarboxylation of 5-amino-orotic acid and its Schiff base derivatives by rhenium(V) highlights another area of research. This process leads to the formation of complexes that are structurally unique, indicating the potential for creating novel materials with specific functions (Mukiza, Gerber, & Hosten, 2015).

Synthesis of Pyrido[2,3-d]pyrimidines : The reaction of aminopyrimidines with arylalkanone Mannich bases under optimized conditions to yield pyrido[2,3-d]pyrimidines showcases a method for synthesizing complex heterocyclic structures. Such compounds have potential applications in pharmaceuticals and materials science (Girreser, Heber, & Schütt, 2004).

Novel Compounds and Catalysis

Nano Catalysis in Pyrimidinone Synthesis : The use of aluminate sulfonic acid nanoparticles as a catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidinone derivatives exemplifies the intersection of nanotechnology and chemical synthesis. This method offers advantages such as high yields, short reaction times, and environmental friendliness, highlighting the role of nanocatalysts in modern synthetic chemistry (Abdelrazek, Gomha, Farghaly, & Metz, 2019).

Supramolecular Assemblies

Hydrogen-bonded Supramolecular Assemblies : The exploration of dihydropyrimidine-2,4-(1H,3H)-dione functionality for creating crown-containing supramolecular assemblies opens a window into the design of complex structures through non-covalent interactions. These assemblies have potential applications in molecular recognition, sensing, and catalysis, illustrating the broad applicability of dihydropyrimidines in constructing functional materials (Fonari et al., 2004).

Propriétés

IUPAC Name |

6-amino-1-butyl-5-(propylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-3-5-7-15-9(12)8(13-6-4-2)10(16)14-11(15)17/h13H,3-7,12H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNZSXZJKZGUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)